molecular formula C13H12N4O2S B4046442 N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

Cat. No.: B4046442
M. Wt: 288.33 g/mol
InChI Key: RTHKJOIJUMQBSO-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide” is a compound that belongs to the class of 1,2,4-triazole-containing scaffolds . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing scaffolds is unique and has usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole-containing scaffolds are complex and involve multiple steps . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing scaffolds are unique. They have a good density and high decomposition temperature . They also have acceptable sensitivities .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide has focused on their synthesis and chemical properties. For example, compounds with the 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine structure have been synthesized through various chemical reactions, indicating the versatility of these compounds in chemical synthesis. The synthesis processes often involve reactions that introduce different pharmacophores, aiming to explore their biological activities (Sahu, Ganguly, & Kaushik, 2014).

Antimicrobial and Antifungal Applications

Several studies have demonstrated the antimicrobial and antifungal potentials of compounds similar to this compound. These compounds show moderate to significant activity against a variety of pathogens, suggesting their potential application in developing new antimicrobial agents. For instance, novel fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives have shown promising antimicrobial activity, which could be further optimized to develop potent antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).

Antitumor and Anticancer Activity

Compounds with the [1,2,4]triazolo[3,4-b][1,3]thiazine structure have also been investigated for their antitumor and anticancer activities. Research indicates that some derivatives exhibit inhibitory effects on cancer cell lines, including breast and liver carcinoma cells, suggesting a potential role in cancer therapy. The structural features of these compounds, such as the presence of specific substituents, are crucial for their antitumor activity, highlighting the importance of structural optimization for enhanced efficacy (Riyadh, 2011).

Future Directions

The future directions for research on 1,2,4-triazole-containing scaffolds include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

N-(3-methylphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-3-2-4-9(5-8)15-12(19)10-6-11(18)17-7-14-16-13(17)20-10/h2-5,7,10H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHKJOIJUMQBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 3
N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

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